An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-4,6-dimethylpyridine-3-carboxamide
An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-4,6-dimethylpyridine-3-carboxamide
Abstract
This technical guide provides a comprehensive analysis of the physical characteristics of 2-Bromo-4,6-dimethylpyridine-3-carboxamide, a substituted nicotinamide derivative of interest to researchers in medicinal chemistry and drug development. Direct experimental data for this specific compound is not extensively documented in publicly accessible literature. Therefore, this guide synthesizes available information with expert analysis based on fundamental chemical principles and comparative data from structurally analogous compounds. We will explore its core molecular properties, predict its physical state, solubility, and thermal characteristics, and discuss the scientific rationale behind these predictions. This document serves as an essential resource for scientists working with or considering this molecule for synthesis and application, providing a robust framework for its handling, characterization, and deployment in experimental workflows.
Molecular Structure and Core Properties
2-Bromo-4,6-dimethylpyridine-3-carboxamide is a heteroaromatic compound built upon a pyridine core. The structure is characterized by a carboxamide group (-CONH₂) at the 3-position, a bromine atom at the 2-position, and two methyl groups (-CH₃) at the 4- and 6-positions. This specific arrangement of functional groups dictates its chemical reactivity and physical behavior.
The presence of the carboxamide group is particularly significant, as the N-H and C=O moieties can act as hydrogen bond donors and acceptors, respectively. This capacity for intermolecular hydrogen bonding is a primary determinant of the compound's physical state and melting point. The bromine atom, a heavy halogen, significantly increases the molecule's mass and influences its electronic properties. The methyl groups add to the molecular weight and hydrophobicity.
Below is a diagram illustrating the chemical structure.
Caption: Molecular Structure of 2-Bromo-4,6-dimethylpyridine-3-carboxamide
The core calculated properties are summarized in the table below. These values are derived from its chemical formula and provide a baseline for its physicochemical profile.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | Calculated |
| Molecular Weight | 229.08 g/mol | Calculated |
| Exact Mass | 227.99527 Da | Calculated |
| Physical State | Solid | [1] |
Predicted Physical Properties: A Comparative Analysis
While direct experimental data is sparse, we can predict the physical properties of 2-Bromo-4,6-dimethylpyridine-3-carboxamide with a high degree of confidence by analyzing the contributions of its constituent parts and comparing it to related, well-characterized molecules.
Melting Point
The melting point of a molecular solid is primarily governed by the strength of its intermolecular forces and the efficiency of its crystal lattice packing.
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Causality : The parent molecule, 2-Bromo-4,6-dimethylpyridine (which lacks the carboxamide group), is a liquid at room temperature. The addition of the carboxamide group at the 3-position introduces strong hydrogen bonding capabilities. The amide's N-H bonds can donate hydrogen bonds, while the carbonyl oxygen is an effective acceptor. This leads to the formation of a robust intermolecular hydrogen-bonding network, significantly raising the energy required to transition from a solid to a liquid state.
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Prediction : It is predicted that 2-Bromo-4,6-dimethylpyridine-3-carboxamide is a crystalline solid with a relatively high melting point, likely exceeding 150 °C. This is substantiated by comparing it to Nicotinamide, which, despite its lower molecular weight, has a melting point of 128-131 °C due to hydrogen bonding.[2] The greater mass and size of the target molecule would further enhance van der Waals forces, contributing to a higher melting point.
Solubility
Solubility is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
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Causality : The pyridine nitrogen and the carboxamide group are polar and capable of hydrogen bonding with protic solvents like water and alcohols. However, the aromatic ring, the two methyl groups, and the large bromine atom are nonpolar/hydrophobic.
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Prediction :
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Water : Compared to the highly water-soluble Nicotinamide (1000 g/L at 20 °C), the solubility of 2-Bromo-4,6-dimethylpyridine-3-carboxamide in water is expected to be substantially lower.[2] The hydrophobic surface area contributed by the methyl groups and the bromine atom will hinder solvation by water molecules.
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Polar Organic Solvents : The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. These solvents can effectively solvate both the polar (via hydrogen bonding and dipole-dipole interactions) and nonpolar regions of the molecule.
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Nonpolar Solvents : Solubility in nonpolar solvents like hexanes or toluene is predicted to be low, as these solvents cannot favorably interact with the polar carboxamide and pyridine moieties.
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Comparative Data of Analogous Compounds
To ground these predictions, the table below presents data from structurally related compounds. This comparison highlights the influence of specific functional groups on physical properties.
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Key Structural Differences from Target |
| Nicotinamide | 122.12 | Crystalline Powder | 128-131[2] | Lacks bromo and methyl groups. |
| 2-Bromo-4,6-dimethylpyridine | 186.05 | Liquid | N/A (Boiling Point 68°C/0.8 mmHg) | Lacks the carboxamide group. |
| N,N-Dimethylnicotinamide | 150.18 | White to Off-White Solid | N/A | Lacks bromo and methyl groups; amide is tertiary. |
| 2-hydroxy-4,6-dimethylnicotinamide | 166.18 | Solid | N/A | Bromo group is replaced by a hydroxyl group.[3] |
Significance in Research and Development
Substituted pyridine derivatives are crucial building blocks in modern chemistry. The specific combination of a reactive bromine atom and a directing carboxamide group makes 2-Bromo-4,6-dimethylpyridine-3-carboxamide a valuable intermediate.
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Expertise & Experience : The bromine atom at the 2-position is particularly susceptible to displacement via nucleophilic aromatic substitution or participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] This allows for the strategic introduction of diverse chemical functionalities. The carboxamide and methyl groups can sterically and electronically influence these reactions, offering regioselective control. Such derivatives are frequently explored as potential antifungal agents, kinase inhibitors, and other therapeutic agents.[6][7]
Conclusion
While direct, comprehensive physical data for 2-Bromo-4,6-dimethylpyridine-3-carboxamide remains to be fully published, a rigorous scientific analysis based on its molecular structure and comparison with analogous compounds provides a reliable predictive profile. It is characterized as a solid with a high melting point, driven by the strong intermolecular hydrogen bonding of its carboxamide group. Its solubility is predicted to be poor in water but favorable in polar organic solvents. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and strategically utilize this versatile chemical intermediate in their research endeavors.
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